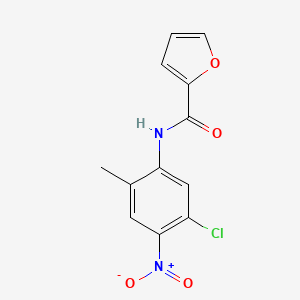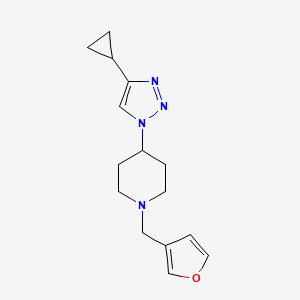
N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide
Descripción general
Descripción
N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of aromatic diamidines. It was first synthesized in the 1960s and has since been extensively studied for its antiprotozoal properties. Furamidine has been found to be effective against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide has been extensively studied for its antiprotozoal properties. It has been found to be effective against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. These parasites are responsible for causing sleeping sickness, Chagas disease, and leishmaniasis, respectively, which are prevalent in developing countries. This compound has also been found to be effective against some bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by binding to the DNA of the parasites, thereby interfering with their replication and causing cell death. This compound has been found to be effective against both the bloodstream and intracellular forms of the parasites.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro and in vivo. It has been shown to have no adverse effects on the liver, kidney, or bone marrow. However, it has been found to cause some gastrointestinal disturbances, such as nausea and vomiting, in some patients.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced on a large scale. It has low toxicity and is effective against various protozoan parasites. However, this compound also has some limitations. It has poor solubility in water, which can make it difficult to administer. It also has a short half-life, which can limit its effectiveness in some cases.
Direcciones Futuras
There are several future directions for the research and development of N-(5-chloro-2-methyl-4-nitrophenyl)-2-furamide. One direction is to improve its solubility in water, which would make it easier to administer. Another direction is to develop more stable analogs of this compound that have a longer half-life. Additionally, there is a need to investigate the potential of this compound for use in combination therapy with other drugs. Finally, there is a need to explore the potential of this compound for use in the treatment of other parasitic diseases, such as malaria and toxoplasmosis.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its antiprotozoal properties. It is effective against various protozoan parasites and has low toxicity. However, it has some limitations, such as poor solubility in water and a short half-life. There are several future directions for the research and development of this compound, including improving its solubility and stability, exploring its potential for combination therapy, and investigating its potential for use in the treatment of other parasitic diseases.
Propiedades
IUPAC Name |
N-(5-chloro-2-methyl-4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c1-7-5-10(15(17)18)8(13)6-9(7)14-12(16)11-3-2-4-19-11/h2-6H,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOCDFGVTUWEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CO2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3967168.png)
![3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3967177.png)
![N-(3-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B3967180.png)
![17-(3-chloro-4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3967184.png)

![N-[(2-ethyl-1-piperidinyl)carbonothioyl]-2-methylbenzamide](/img/structure/B3967203.png)
![2-[benzyl(methyl)amino]ethyl 2-iodobenzoate hydrochloride](/img/structure/B3967211.png)

![2-isopropyl-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B3967231.png)
![N-{5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}-2-phenylazetidine-1-carboxamide](/img/structure/B3967241.png)


![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-(1-piperidinyl)butanoic acid](/img/structure/B3967259.png)
![6-amino-4-{2-[(3-fluorobenzyl)oxy]-5-nitrophenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3967264.png)